![molecular formula C34H28F12N4O4P2Ru B12375081 [Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
[Ru(phen)2(xant)] (hexafluorophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ru(phen)2(xant)] (hexafluorophosphate) is a ruthenium-based complex that has garnered significant interest in scientific research due to its unique properties and potential applications. The compound consists of ruthenium coordinated with two phenanthroline ligands and a xanthoxylin ligand, with hexafluorophosphate as the counterion. This complex is known for its ability to induce autophagy and target specific proteins, making it a valuable tool in various fields of study .
Méthodes De Préparation
The synthesis of [Ru(phen)2(xant)] (hexafluorophosphate) typically involves the reaction of ruthenium precursors with phenanthroline and xanthoxylin ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials.
Analyse Des Réactions Chimiques
[Ru(phen)2(xant)] (hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.
Reduction: Reduction reactions can convert the ruthenium center to a lower oxidation state, altering its coordination environment and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[Ru(phen)2(xant)] (hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including photocatalytic processes.
Biology: In biological research, [Ru(phen)2(xant)] (hexafluorophosphate) is used to study autophagy, a cellular process involved in the degradation and recycling of cellular components.
Medicine: The compound has shown potential in cancer research, particularly in targeting colorectal cancer stem cells.
Mécanisme D'action
The mechanism of action of [Ru(phen)2(xant)] (hexafluorophosphate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to the chaperone protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, the compound disrupts the function of these client proteins, leading to the induction of autophagy and the elimination of cancer stem cells .
Comparaison Avec Des Composés Similaires
[Ru(phen)2(xant)] (hexafluorophosphate) can be compared with other ruthenium-based complexes, such as:
[Ru(bpy)3] (hexafluorophosphate): This compound contains bipyridine ligands instead of phenanthroline and xanthoxylin. It is widely used in photochemical and electrochemical studies due to its strong luminescence and redox properties.
[Ru(phen)3] (hexafluorophosphate): Similar to [Ru(phen)2(xant)] (hexafluorophosphate), this complex contains three phenanthroline ligands and is used in various catalytic and photophysical applications.
[Ru(tpy)(bpy)Cl] (hexafluorophosphate): This compound features terpyridine and bipyridine ligands and is known for its catalytic activity in organic transformations.
The uniqueness of [Ru(phen)2(xant)] (hexafluorophosphate) lies in its ability to target Hsp90 and induce autophagy, which sets it apart from other ruthenium complexes with different ligands and properties.
Propriétés
Formule moléculaire |
C34H28F12N4O4P2Ru |
|---|---|
Poids moléculaire |
947.6 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone;1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H12O4.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6(11)10-8(12)4-7(13-2)5-9(10)14-3;2*1-7(2,3,4,5)6;/h2*1-8H;4-5,12H,1-3H3;;;/q;;;2*-1;+2 |
Clé InChI |
LBOWKCVRHKRNSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1OC)OC)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


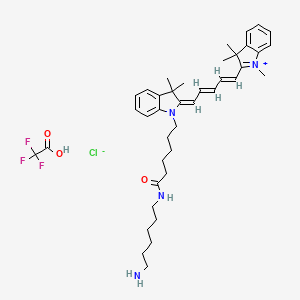
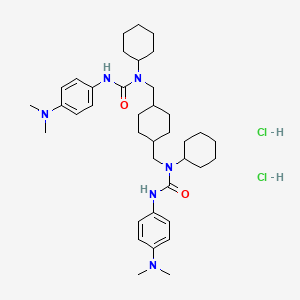
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
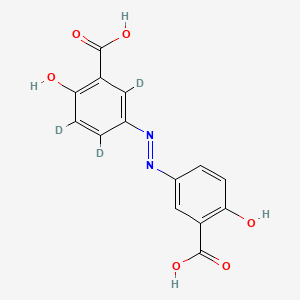

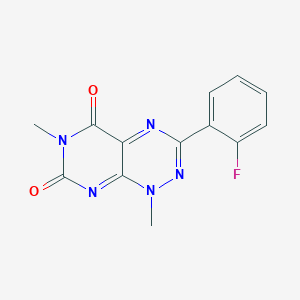
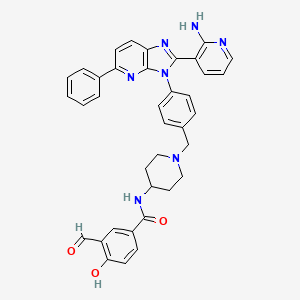

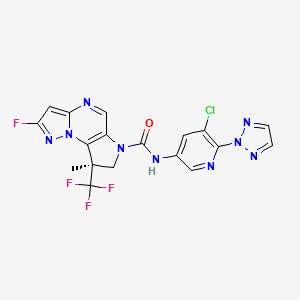
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
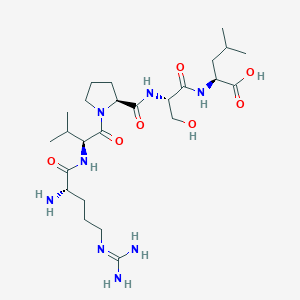
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
